molecular formula C10H13N3O3 B2760403 ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate CAS No. 39716-48-8

ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate

Cat. No.: B2760403
CAS No.: 39716-48-8
M. Wt: 223.232
InChI Key: LBUWFLGJLUHKJK-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate is a chemical compound with the CAS Number: 39716-48-8 . It has a molecular weight of 223.23 . The IUPAC name for this compound is ethyl 3-hydroxy-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O3/c1-2-16-10(15)13-4-3-8-7(6-13)5-9(14)12-11-8/h5H,2-4,6H2,1H3,(H,12,14) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 174-176 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Modification

Ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate serves as a precursor for the synthesis of various heterocyclic compounds. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into a range of derivatives including pyridazines, through reactions with nucleophilic reagents such as malononitrile, hydrazine hydrate, and others, demonstrating the compound's versatility in synthesizing polyazanaphthalenes and related compounds (Harb et al., 1989).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives of ethyl 3-hydroxy-pyridazine carboxylate has been reported. In one study, new pyrimidine derivatives synthesized from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate showed antimicrobial activity, indicating the potential use of these derivatives in developing antimicrobial agents (Farag et al., 2008).

Herbicidal Applications

Derivatives of ethyl 3-hydroxy-pyridazine carboxylate have also been explored for their herbicidal activities. Synthesis and evaluation of novel pyridazine derivatives have demonstrated their potential as commercial bleaching herbicides, highlighting the compound's role in agricultural chemistry (Xu et al., 2008).

Structural and Synthetic Chemistry

The structural determination and synthetic utility of derivatives have been subjects of study, leading to corrections of previously misidentified structures and enabling the synthesis of densely functionalized heterocyclic molecules. These studies underscore the compound's importance in the field of organic chemistry for the development of new materials and molecules (Brbot-Šaranović et al., 1992).

Development of Novel Heterocyclic Compounds

Ethyl 3-hydroxy-pyridazine carboxylate derivatives have been used to synthesize new heterocyclic compounds with potential pharmaceutical applications. Research into these derivatives has led to the discovery of compounds with anticancer activity, further illustrating the compound's significance in medicinal chemistry (Abdel-Motaal et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

ethyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-16-10(15)13-4-3-8-7(6-13)5-9(14)12-11-8/h5H,2-4,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUWFLGJLUHKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=NNC(=O)C=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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